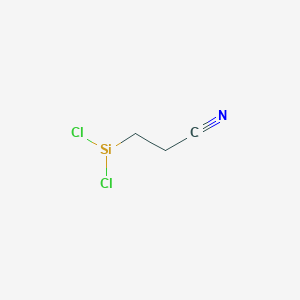![molecular formula C22H34FN3 B229407 1-(2-Fluorophenyl)-4-[1-(4-methylcyclohexyl)piperidin-4-yl]piperazine](/img/structure/B229407.png)
1-(2-Fluorophenyl)-4-[1-(4-methylcyclohexyl)piperidin-4-yl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluorophenyl)-4-[1-(4-methylcyclohexyl)piperidin-4-yl]piperazine, also known as 4'-F-PPP, is a synthetic compound belonging to the piperazine family. This chemical has gained significant attention in scientific research due to its potential therapeutic applications, particularly in the field of neuropsychopharmacology.
Wirkmechanismus
The exact mechanism of action of 4'-F-PPP is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT1A receptor. It also has affinity for other receptors, such as the dopamine D2 receptor and the sigma-1 receptor, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 4'-F-PPP can increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in mood regulation. It has also been shown to decrease the levels of stress hormones, such as corticosterone, in animal models. These effects may contribute to its anxiolytic and antidepressant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4'-F-PPP in lab experiments is its high selectivity for certain receptors, which allows for more precise studies of their functions. However, its potency and potential for abuse may pose limitations in certain experiments, and caution must be taken when handling this compound.
Zukünftige Richtungen
There are several future directions for research on 4'-F-PPP. One area of interest is its potential as a treatment for substance use disorders, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects, as well as its efficacy in treating various neuropsychiatric disorders.
Synthesemethoden
The synthesis of 4'-F-PPP involves the reaction of 1-(2-fluorophenyl)piperazine with 1-(4-methylcyclohexyl)piperidin-4-ol in the presence of a catalyst. The resulting product is then purified using various techniques, such as chromatography, to obtain the final product.
Wissenschaftliche Forschungsanwendungen
4'-F-PPP has been extensively studied for its potential therapeutic applications, particularly in the treatment of various neuropsychiatric disorders. It has been shown to possess anxiolytic, antidepressant, and antipsychotic properties, making it a promising candidate for the development of new drugs for these disorders.
Eigenschaften
Molekularformel |
C22H34FN3 |
|---|---|
Molekulargewicht |
359.5 g/mol |
IUPAC-Name |
1-(2-fluorophenyl)-4-[1-(4-methylcyclohexyl)piperidin-4-yl]piperazine |
InChI |
InChI=1S/C22H34FN3/c1-18-6-8-19(9-7-18)24-12-10-20(11-13-24)25-14-16-26(17-15-25)22-5-3-2-4-21(22)23/h2-5,18-20H,6-17H2,1H3 |
InChI-Schlüssel |
ALBSDAAPZPVGJZ-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC1)N2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4F |
Kanonische SMILES |
CC1CCC(CC1)N2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(Cyclohexyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium](/img/structure/B229370.png)


![(4-Benzylpiperidin-1-yl)[1-(3-methoxybenzyl)piperidin-3-yl]methanone](/img/structure/B229394.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine](/img/structure/B229395.png)
amino]-N-(4-methoxyphenyl)propanamide](/img/structure/B229397.png)
amino]-N-(2-methoxyphenyl)propanamide](/img/structure/B229398.png)
![1-(2-Methoxyphenyl)-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine](/img/structure/B229399.png)
![3-[(cyclopropylmethyl)(propyl)amino]-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B229401.png)
![1-[1-(5-Bromo-2-methoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B229406.png)
![N-[4-({4-[benzyl(2-phenylethyl)amino]-1-piperidinyl}sulfonyl)phenyl]acetamide](/img/structure/B229408.png)

